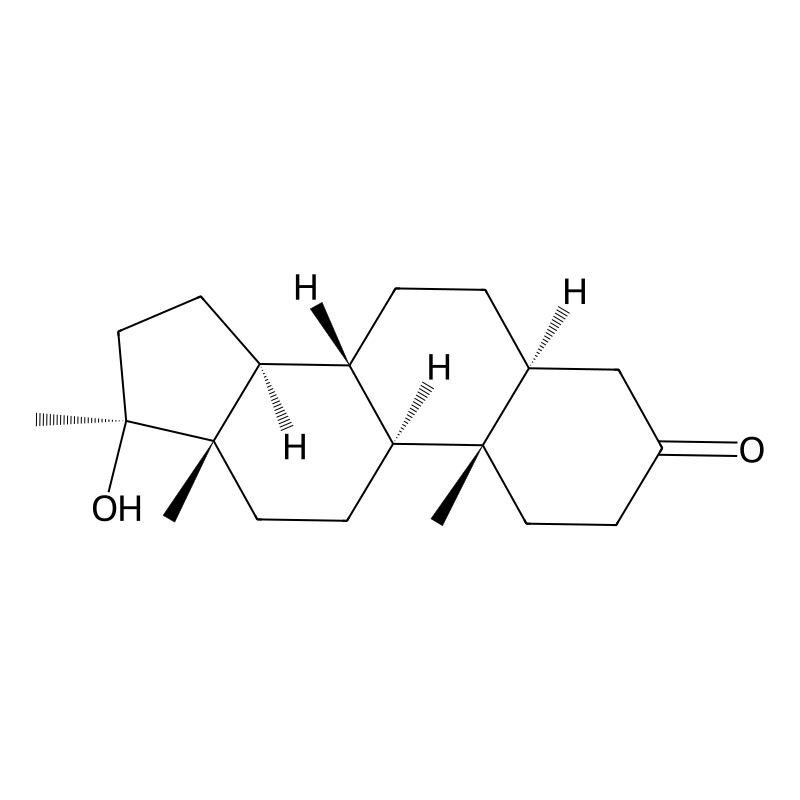

Mestanolone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mestanolone (17α-methyl-5α-androstan-17β-ol-3-one) is an analytical-grade, 17α-alkylated derivative of dihydrotestosterone (DHT) utilized primarily as a certified analytical reference standard, forensic benchmark, and synthetic intermediate. By incorporating a 17α-methyl group into the 5α-reduced steroid framework, mestanolone achieves significant resistance to hepatic first-pass metabolism and 17β-hydroxysteroid dehydrogenase degradation compared to endogenous androgens [1]. In procurement contexts, it is highly valued for its strict androgenic profile—lacking the capacity for aromatization—making it an indispensable baseline material for endocrine receptor assays, competitive binding models, and anti-doping chromatographic calibrations.

Research Fit

Substituting mestanolone with closely related androgens like DHT or methyltestosterone introduces severe confounding variables in both analytical and biological applications. DHT, while a potent androgen, lacks the 17α-methyl group, resulting in rapid degradation by 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle and hepatic microsomes, rendering it unsuitable for prolonged in vitro assays or oral models [1]. Conversely, while methyltestosterone possesses the 17α-methyl group for stability, it retains a C4-C5 double bond that makes it highly susceptible to aromatase-mediated conversion into 17α-methylestradiol, triggering off-target estrogenic receptor activation [2]. Mestanolone is structurally 5α-reduced and 17α-alkylated, ensuring absolute aromatase resistance and sustained androgenic fidelity, which is critical for precision assay calibration and specific precursor synthesis.

Substitution Risk

Absolute Resistance to Aromatase-Mediated Estrogenic Conversion

A critical differentiator for mestanolone in endocrine research is its inability to be aromatized. Because its A-ring is already 5α-reduced, mestanolone exhibits 0% conversion to estrogenic metabolites in aromatase assays. In contrast, its direct structural analog, methyltestosterone, readily undergoes aromatization to form 17α-methylestradiol, a highly potent estrogen [1]. This strict non-aromatizability ensures that downstream receptor activation is exclusively androgenic.

| Evidence Dimension | Conversion rate to estrogenic metabolites via aromatase |

| Target Compound Data | Mestanolone (0% conversion; strictly androgenic) |

| Comparator Or Baseline | Methyltestosterone (Significant conversion to 17α-methylestradiol) |

| Quantified Difference | Absolute elimination of aromatase-driven estrogenic conversion |

| Conditions | In vitro aromatase enzymatic assays and in vivo receptor activation models |

Prevents estrogenic cross-talk in androgen receptor (AR) specific assays, ensuring data integrity for researchers isolating AR-mediated pathways.

Enhanced Sex Hormone-Binding Globulin (SHBG) Binding Affinity

Mestanolone demonstrates a substantially higher binding affinity for human Sex Hormone-Binding Globulin (SHBG) compared to other 17α-alkylated androgens. Quantitative competitive binding assays reveal that mestanolone has a relative binding affinity (RBA) of 84 for SHBG, whereas methyltestosterone exhibits an RBA of 64 [1]. This strong interaction with transport proteins significantly alters the free-fraction availability of the steroid in serum-containing media.

| Evidence Dimension | Relative Binding Affinity (RBA) for SHBG (Testosterone baseline = 82) |

| Target Compound Data | Mestanolone (RBA = 84) |

| Comparator Or Baseline | Methyltestosterone (RBA = 64) |

| Quantified Difference | 31.25% higher SHBG binding affinity for mestanolone compared to methyltestosterone |

| Conditions | Competitive binding assay against human Sex Hormone-Binding Globulin |

High SHBG affinity requires careful baseline calibration in serum-based in vitro assays to accurately calculate the bioavailable free fraction of the compound.

Metabolic Stability and Resistance to Hepatic Degradation

The addition of the 17α-methyl group provides mestanolone with dramatic steric hindrance against hepatic degradation, particularly by 17β-hydroxysteroid dehydrogenase (17β-HSD). While unalkylated DHT is rapidly deactivated into 3α-androstanediol with minimal oral bioavailability, mestanolone maintains structural integrity during first-pass metabolism, yielding a significantly prolonged half-life in microsomal stability models [1].

| Evidence Dimension | Resistance to 17β-HSD and hepatic first-pass metabolism |

| Target Compound Data | Mestanolone (Orally active, sterically hindered) |

| Comparator Or Baseline | Dihydrotestosterone (Biologically inactive via oral route, rapid degradation) |

| Quantified Difference | Complete restoration of oral bioavailability and prolonged half-life vs. unalkylated baseline |

| Conditions | Hepatic microsome stability assays and in vivo pharmacokinetic models |

Ensures consistent, prolonged exposure in metabolic and toxicological studies without the rapid signal decay seen with unalkylated androgens.

Certified Reference Material for Forensic and Anti-Doping Toxicology

Due to its precise molecular weight (304.5 g/mol) and highly predictable GC-MS/LC-MS fragmentation patterns, mestanolone is heavily procured as an internal standard and certified reference material. It is essential for calibrating chromatographic equipment used in WADA-compliant sports doping analysis and forensic toxicology to detect 17α-alkylated steroid abuse and their specific metabolites (e.g., 17α-methyl-5α-androstane-3α,17β-diol) .

Baseline Ligand for Androgen Receptor (AR) Specific Assays

Because mestanolone is strictly non-aromatizable and highly resistant to 5α-reductase and 17β-HSD degradation, it serves as a highly reliable baseline agonist for in vitro androgen receptor screening. It allows researchers to isolate AR-mediated transcriptional activity without the confounding estrogenic cross-talk that occurs when using methyltestosterone or testosterone [1].

Synthetic Intermediate for Halogenated Designer Steroids

The stable 5α-reduced, 17α-alkylated framework of mestanolone makes it a highly valuable precursor in organic synthesis. It is utilized by specialized chemical manufacturers as an intermediate to synthesize complex, halogenated designer steroids (such as 3α-chloro-17α-methyl-5α-androstan-17β-ol) for advanced pharmacological testing and receptor mapping [2].

Application Fit

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 67 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 66 of 67 companies with hazard statement code(s):;

H312 (24.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (24.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (39.39%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (15.15%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

2: Madrakian T, Afkhami A, Rahimi M, Ahmadi M, Soleimani M. Preconcentration and spectrophotometric determination of oxymetholone in the presence of its main metabolite (mestanolone) using modified maghemite nanoparticles in urine sample. Talanta. 2013 Oct 15;115:468-73. doi: 10.1016/j.talanta.2013.05.056. Epub 2013 Jun 11. PubMed PMID: 24054620.

3: Yamada M, Aramaki S, Okayasu T, Hosoe T, Kurosawa M, Kijima-Suda I, Saito K, Nakazawa H. Identification and quantification of metabolites common to 17alpha-methyltestosterone and mestanolone in horse urine. J Pharm Biomed Anal. 2007 Sep 21;45(1):125-33. Epub 2007 Jun 30. PubMed PMID: 17709226.

4: HARRIS LH. The protein anabolic action of mestanolone. J Clin Endocrinol Metab. 1961 Sep;21:1099-105. PubMed PMID: 13711755.

5: ARNOLD A, POTTS GO, BEYLER AL. THE RATIO OF ANABOLIC TO ANDROGENIC ACTIVITY OF 7:17-DIMETHYLTESTOSTERONE, OXYMESTERONE, MESTANOLONE AND FLUOXYMESTERONE. J Endocrinol. 1963 Dec;28:87-92. PubMed PMID: 14086172.

6: Yamada M, Aramaki S, Kurosawa M, Saito K, Nakazawa H. Detection of urinary metabolites common to structurally related 17alpha-alkyl anabolic steroids in horses and application to doping tests in racehorses: methandienone, methandriol, and oxymetholone. J Anal Toxicol. 2008 Jun;32(5):387-91. PubMed PMID: 18544225.

7: Ginotra SK, Chhikara BS, Singh M, Chandra R, Tandon V. Efficient oxidizing methods for the synthesis of oxandrolone intermediates. Chem Pharm Bull (Tokyo). 2004 Aug;52(8):989-91. PubMed PMID: 15304998.

8: Bi H, Massé R, Just G. Studies on anabolic steroids. 9. Tertiary sulfates of anabolic 17 alpha-methyl steroids: synthesis and rearrangement. Steroids. 1992 Jul;57(7):306-12. PubMed PMID: 1412567.

9: Nakajin S, Takahashi K, Shinoda M. Inhibitory effect and interaction of stanozolol with pig testicular cytochrome P-450 (17 alpha-hydroxylase/C17,20-lyase). Chem Pharm Bull (Tokyo). 1989 Jul;37(7):1855-8. PubMed PMID: 2805166.

10: Deng XS, Kurosu A, Pounder DJ. Detection of anabolic steroids in head hair. J Forensic Sci. 1999 Mar;44(2):343-6. PubMed PMID: 10097359.

11: Hungerford NL, Sortais B, Smart CG, McKinney AR, Ridley DD, Stenhouse AM, Suann CJ, Munn KJ, Sillence MN, McLeod MD. Analysis of anabolic steroids in the horse: development of a generic ELISA for the screening of 17alpha-alkyl anabolic steroid metabolites. J Steroid Biochem Mol Biol. 2005 Aug;96(3-4):317-34. PubMed PMID: 16040239.

12: Bi H, Massé R. Studies on anabolic steroids--12. Epimerization and degradation of anabolic 17 beta-sulfate-17 alpha-methyl steroids in human: qualitative and quantitative GC/MS analysis. J Steroid Biochem Mol Biol. 1992 Jun;42(5):533-46. PubMed PMID: 1616883.

13: Bi H, Du P, Massé R. Studies on anabolic steroids--8. GC/MS characterization of unusual seco acidic metabolites of oxymetholone in human urine. J Steroid Biochem Mol Biol. 1992 Apr;42(2):229-42. PubMed PMID: 1567786.

14: Massé R, Bi HG, Ayotte C, Du P, Gélinas H, Dugal R. Studies on anabolic steroids. V. Sequential reduction of methandienone and structurally related steroid A-ring substituents in humans: gas chromatographic-mass spectrometric study of the corresponding urinary metabolites. J Chromatogr. 1991 Jan 2;562(1-2):323-40. PubMed PMID: 2026703.

15: Kobayashi H, Iwamatsu T, Shibata Y, Ishihara M, Kobayashi Y. Effects of co-administration of estrogen and androgen on induction of sex reversal in the medaka Oryzias latipes. Zoolog Sci. 2011 May;28(5):355-9. doi: 10.2108/zsj.28.355. PubMed PMID: 21557659.

16: Hoffmann F, Kloas W. Effects of environmentally relevant concentrations of the xeno-androgen, methyldihydrotestosterone, on male and female mating behavior in Xenopus laevis. Chemosphere. 2012 Jun;87(11):1246-53. doi: 10.1016/j.chemosphere.2012.01.030. Epub 2012 Feb 17. PubMed PMID: 22342339.

17: Iwamatsu T, Kobayashi H, Yamashita M. Sex reversal in medaka treated in vitro with 17alpha-methyldihydrotestosterone during oocyte maturation. Dev Growth Differ. 2006 Jan;48(1):59-64. PubMed PMID: 16466394.

18: van der Ven LT, Wester PW, Vos JG. Histopathology as a tool for the evaluation of endocrine disruption in zebrafish (Danio rerio). Environ Toxicol Chem. 2003 Apr;22(4):908-13. PubMed PMID: 12685728.

19: Gragera R, Saborido A, Molano F, Jiménez L, Muñiz E, Megías A. Ultrastructural changes induced by anabolic steroids in liver of trained rats. Histol Histopathol. 1993 Jul;8(3):449-55. PubMed PMID: 8358156.

20: Krisfalusi M, Cloud JG. Gonadal sex reversal in triploid rainbow trout (Oncorhynchus mykiss). J Exp Zool. 1999 Sep 1;284(4):466-72. PubMed PMID: 10451424.

Explore Compound Types